molecular formula C11H8ClFN2O2 B3141475 N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide CAS No. 478262-55-4

N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide

Cat. No.: B3141475
CAS No.: 478262-55-4
M. Wt: 254.64 g/mol
InChI Key: YWKFHQJSXHACJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide typically involves the following steps:

  • Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.

  • Chlorination and Methylation: The isoxazole ring is then chlorinated and methylated to introduce the 4-chloro-3-methyl group.

  • Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the fluorinated benzene derivative with an appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions can involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-(4-chloro-3-methyl-5-isoxazolyl)-2-(6-methylbenzo[1,3]dioxol-5-yl)acetylthiophene-3-sulfonamide: This compound shares structural similarities with N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide but has a different substituent on the benzene ring.

  • N-(4-chloro-3-methyl-5-isoxazolyl)-2-(2-methyl-4,5-methylenedioxyphenyl)acetylthiophene-3-sulfonamide: Another structurally related compound with variations in the substituents.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-9(12)11(17-15-6)14-10(16)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFHQJSXHACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.